molecular formula C9H4BrClO2 B13688011 7-Bromo-4-chlorocoumarin

7-Bromo-4-chlorocoumarin

Cat. No.: B13688011
M. Wt: 259.48 g/mol
InChI Key: LCAUVHAQZDTFCM-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 7-Bromo-4-chlorocoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

7-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to target molecules and emitting light upon excitation. This interaction can be used to monitor biochemical processes and detect the presence of specific ions or molecules . The bromine and chlorine atoms enhance the compound’s binding affinity and specificity towards its targets .

Biological Activity

7-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

This compound possesses a coumarin backbone with bromine and chlorine substituents at the 7 and 4 positions, respectively. This structural modification significantly influences its biological activity. Coumarins, in general, exhibit a wide range of pharmacological effects due to their ability to interact with various biological targets.

Antioxidant Activity

Antioxidant properties are one of the prominent biological activities associated with coumarins. Research indicates that this compound exhibits considerable antioxidant activity, which is essential for protecting cells from oxidative stress.

Antioxidant Activity Data

The antioxidant capacity of this compound can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. The IC50 values indicate the concentration required to inhibit 50% of the radical activity.

CompoundIC50 (μM)
This compound25.0
Trolox15.0

The results suggest that while this compound has antioxidant properties, it is less potent than Trolox, a well-known antioxidant standard .

Antimicrobial Activity

Coumarins have been recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values provide insights into the effectiveness of this compound against specific microbial strains.

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of coumarins has been extensively studied, with several derivatives showing promising results. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Studies and Findings

A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects:

  • Cell Line : PC3 (Prostate Cancer)
    • IC50 : 20 μM after 48 hours
    • Mechanism: Induction of apoptosis and cell cycle arrest in the G1 phase.
  • Cell Line : MCF-7 (Breast Cancer)
    • IC50 : 30 μM after 48 hours
    • Mechanism: Inhibition of cell migration and invasion .

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

7-bromo-4-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H

InChI Key

LCAUVHAQZDTFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2Cl

Origin of Product

United States

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